2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-6-ethylquinoline-4-carboxylic acid
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Overview
Description
2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-6-ethylquinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a furan ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-6-ethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common route starts with the preparation of the furan ring, which is then coupled with a quinoline derivative. The key steps include:
Formation of the furan ring: This can be achieved through the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with an appropriate furan precursor under acidic conditions.
Coupling with quinoline: The furan derivative is then coupled with a quinoline derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the carboxylic acid group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-6-ethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include esters, amides, alcohols, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-6-ethylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-6-ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition of key enzymes or signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl and chloro substituents but lacks the furan and quinoline moieties.
5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural: Contains the furan and trifluoromethyl groups but lacks the quinoline core.
Uniqueness
2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-6-ethylquinoline-4-carboxylic acid is unique due to its combination of a quinoline core with a furan ring and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
2-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-6-ethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3NO3/c1-2-12-3-6-18-14(9-12)15(22(29)30)11-19(28-18)21-8-7-20(31-21)16-10-13(23(25,26)27)4-5-17(16)24/h3-11H,2H2,1H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJHBLGCRWUONP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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